1H-pyridazino[6,1-b]quinazoline-2,10-dione
Overview
Description
1H-pyridazino[6,1-b]quinazoline-2,10-dione is a useful research compound. Its molecular formula is C11H7N3O2 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.053826475 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1H-pyridazino[6,1-b]quinazoline-2,10-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in various biological processes, including immune response, cardiovascular development, and neural development .
Mode of Action
This compound interacts with S1PR2 by binding to it . This interaction triggers a series of intracellular events that lead to changes in cell function.
Biochemical Pathways
The interaction of this compound with S1PR2 affects the sphingosine-1-phosphate (S1P) signaling pathway . S1P is a bioactive lipid mediator that regulates a variety of physiological processes, including cell proliferation, survival, migration, and immune cell trafficking . By modulating the activity of S1PR2, this compound can influence these processes .
Result of Action
The binding of this compound to S1PR2 can lead to various molecular and cellular effects, depending on the specific context and cell type . For instance, it can influence cell proliferation, survival, and migration . The exact outcomes of these interactions are complex and depend on a variety of factors, including the specific biological context and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
1H-pyridazino[6,1-b]quinazoline-2,10-dione has been found to exhibit potent cytotoxic activity . The compound interacts with DNA, indicating its potential role in biochemical reactions
Cellular Effects
The cellular effects of this compound have been studied in vitro. The compound has shown potent cytotoxic activity against a panel of human tumor cell lines . It has been found to induce apoptosis in a dose-dependent manner
Molecular Mechanism
The compound has been found to interact with DNA , suggesting potential binding interactions with biomolecules
Properties
IUPAC Name |
1H-pyridazino[6,1-b]quinazoline-2,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-10-6-5-9-12-8-4-2-1-3-7(8)11(16)14(9)13-10/h1-6H,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNORTKXGHPBSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350723 | |
Record name | ST50725932 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148148-00-9 | |
Record name | ST50725932 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.